molecular formula C17H23NOS2 B2458628 (2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1788773-81-8

(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2458628
CAS RN: 1788773-81-8
M. Wt: 321.5
InChI Key: ILLNJHVIRYBHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H23NOS2 and its molecular weight is 321.5. The purity is usually 95%.
BenchChem offers high-quality (2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Nematicidal Activity

Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were synthesized . Some of these compounds exhibited lethal activities and curl effect against pinewood nematodes B. xylophilus .

Antiproliferative Potency

The Pd(II) complex of the compound exhibited excellent antiproliferative potency with a significant IC50 value of ∼10 μm against the EAC cell line . This suggests its potential application in cancer treatment .

Antiangiogenic Effect

The Pd(II) complex of the compound showed antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . This indicates its potential use in inhibiting the growth of new blood vessels, particularly in cancer treatment .

Apoptotic Characteristics

The Pd(II) complex of the compound confirmed its apoptotic characteristics through a potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA .

Inhibition of DNA Interaction

The Pd(II) complex of the compound showed inhibition ability with DNA, as confirmed by molecular docking study . This suggests its potential use in gene therapy and other genetic treatments .

properties

IUPAC Name

(2-ethylsulfanylphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS2/c1-3-21-16-7-5-4-6-15(16)17(19)18-12-8-9-13(18)11-14(10-12)20-2/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLNJHVIRYBHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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